molecular formula C9H16O B070226 2-Cyclohexyl-3-methyloxirane CAS No. 164323-45-9

2-Cyclohexyl-3-methyloxirane

Cat. No.: B070226
CAS No.: 164323-45-9
M. Wt: 140.22 g/mol
InChI Key: XBEUQOKZRSGAQO-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-methyloxirane is a valuable, sterically hindered epoxide derivative that serves as a versatile and critical synthetic intermediate in advanced organic chemistry and medicinal chemistry research. Its core research value lies in the high reactivity of the strained oxirane ring, which undergoes regioselective nucleophilic ring-opening reactions, enabling the efficient introduction of the 2-cyclohexyl-3-methyl moiety into complex molecular architectures. This compound is particularly useful for the synthesis of chiral building blocks and for studying structure-activity relationships (SAR) in the development of pharmaceutical candidates, where the lipophilic cyclohexyl group can significantly influence a molecule's bioavailability and binding affinity. Researchers utilize this compound in the exploration of novel reaction pathways, including catalytic asymmetric epoxide ring-opening, and as a precursor for amino alcohols, glycols, and other functionalized intermediates. Its mechanism of action in these contexts involves acting as an electrophile, where its ring strain is relieved by attack from nucleophiles (e.g., carbon, nitrogen, or oxygen nucleophiles), leading to the formation of new carbon-heteroatom bonds. This makes it an indispensable tool for chemists constructing complex molecules for applications in drug discovery, agrochemical research, and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

164323-45-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-cyclohexyl-3-methyloxirane

InChI

InChI=1S/C9H16O/c1-7-9(10-7)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3

InChI Key

XBEUQOKZRSGAQO-UHFFFAOYSA-N

SMILES

CC1C(O1)C2CCCCC2

Canonical SMILES

CC1C(O1)C2CCCCC2

Synonyms

Oxirane, 2-cyclohexyl-3-methyl-

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Cyclohexyl 3 Methyloxirane

Epoxide Ring-Opening Reactions

The reactivity of 2-Cyclohexyl-3-methyloxirane is primarily characterized by the cleavage of the carbon-oxygen bonds of the oxirane ring. This process alleviates the significant ring strain, providing a strong thermodynamic driving force for the reaction. The specific outcomes of these reactions are highly dependent on the reaction conditions, particularly the pH of the medium.

Nucleophilic Ring-Opening under Basic Conditions

Under basic or neutral conditions, the ring-opening of this compound proceeds via a classic S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this pathway, a potent nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous cleavage of the C-O bond. The alkoxide intermediate that is formed is subsequently protonated in a workout step to yield the final alcohol product.

The regioselectivity of the nucleophilic attack under basic conditions is predominantly controlled by steric hindrance. vu.nl The nucleophile will preferentially attack the less sterically encumbered carbon atom of the epoxide. In this compound, the two carbons of the oxirane ring are C2 (bonded to the cyclohexyl group) and C3 (bonded to the methyl group). Both are secondary carbons, but the cyclohexyl group is significantly bulkier than the methyl group.

Consequently, the attack occurs at the C3 position, the carbon atom bearing the methyl group, which is the less substituted and more accessible site. vu.nl This steric control directs the reaction to yield a specific regioisomer as the major product.

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound under Basic Conditions

Nucleophile (Nu⁻)ReagentsPredicted Major Product (Attack at C3)
Hydroxide (OH⁻)NaOH, H₂O1-Cyclohexyl-2-hydroxypropane
Alkoxide (RO⁻)RONa, ROH1-Cyclohexyl-2-alkoxypropane
Cyanide (CN⁻)NaCN3-Cyclohexyl-2-hydroxybutanenitrile
Hydride (H⁻)LiAlH₄2-Cyclohexyl-1-propanol

A hallmark of the S(_N)2 mechanism is the inversion of stereochemistry at the carbon center that is attacked. The nucleophile approaches the electrophilic carbon from the side opposite to the C-O bond (backside attack). This leads to a predictable stereochemical outcome where the newly formed C-Nu bond and the C-OH group are in a trans (or anti) configuration relative to each other in the product. pressbooks.pub For a specific stereoisomer of this compound, this backside attack results in the formation of a specific stereoisomeric product.

Acid-Catalyzed Ring-Opening Reactions

In the presence of an acid, the ring-opening mechanism for this compound is altered significantly. The reaction is initiated by the protonation of the epoxide oxygen atom, which creates a much better leaving group (a hydroxyl group) and activates the epoxide ring toward nucleophilic attack, even by weak nucleophiles. masterorganicchemistry.comkhanacademy.org

The subsequent nucleophilic attack on the protonated epoxide has characteristics of both S(_N)1 and S(_N)2 reactions. pressbooks.publibretexts.org There is no discrete carbocation intermediate formed (an S(_N)1 feature), but the transition state has significant carbocationic character.

Under acidic conditions, electronic effects, rather than sterics, are the dominant factor in determining regioselectivity. The nucleophile attacks the carbon atom that can better stabilize the partial positive charge that develops in the transition state. libretexts.orglibretexts.org

In this compound, both epoxide carbons (C2 and C3) are secondary. However, the cyclohexyl group at C2 is more electron-donating (via hyperconjugation) than the methyl group at C3. This superior electron-donating ability stabilizes the partial positive charge more effectively at the C2 position. Therefore, the nucleophile will preferentially attack the more substituted C2 carbon. youtube.com This results in the formation of the opposite regioisomer compared to the product of the base-catalyzed reaction. The transition state possesses a high degree of S(_N)1-like carbocationic character, even though it proceeds with S(_N)2-like stereochemistry. pressbooks.pub

The substituents on the oxirane ring—the cyclohexyl and methyl groups—are pivotal in directing the ring-opening pathways.

Under Basic Conditions: The steric bulk of the cyclohexyl group is the deciding factor. It shields the C2 carbon, forcing the nucleophile to attack the less hindered C3 carbon.

Under Acidic Conditions: The electronic properties of the substituents are key. The greater electron-donating nature of the cyclohexyl group compared to the methyl group stabilizes the partial positive charge at C2 in the protonated epoxide's transition state. This electronic stabilization outweighs the steric hindrance, directing the nucleophilic attack to the C2 position.

The balance between these steric and electronic influences is fundamental to controlling the outcome of reactions involving asymmetrically substituted epoxides like this compound.

Table 2: Predicted Regioselectivity of Acid-Catalyzed Ring-Opening of this compound

NucleophileReagentsPredicted Major Product (Attack at C2)
Water (H₂O)H₂SO₄ (cat.), H₂O1-Cyclohexyl-1,2-propanediol
Alcohol (ROH)H₂SO₄ (cat.), ROH2-Alkoxy-1-cyclohexyl-1-propanol
Halide (X⁻)HX (e.g., HBr)2-Halo-1-cyclohexyl-1-propanol

Other Key Reactivity Profiles of this compound

Ring Expansion Reactions (e.g., to Oxetanes)

Ring expansion reactions of epoxides provide a valuable synthetic route to larger heterocyclic compounds, such as oxetanes (four-membered rings). These transformations are thermodynamically driven by the relief of ring strain when converting a three-membered ring to a less strained four-membered ring. The expansion of an epoxide like this compound to an oxetane would likely proceed through the formation of a carbocation or a related intermediate at one of the epoxide carbons, followed by intramolecular attack.

A common method for the ring expansion of epoxides involves the use of sulfonium ylides. For instance, dimethylsulfoxonium methylide can react with epoxides to furnish the corresponding oxetanes. The mechanism involves the nucleophilic attack of the ylide on one of the epoxide carbons, leading to the opening of the oxirane ring. This is followed by an intramolecular cyclization to form the oxetane ring and elimination of dimethyl sulfoxide. The regioselectivity of the initial attack would be influenced by both steric and electronic factors of the cyclohexyl and methyl groups.

ReagentProposed IntermediateProduct
Dimethylsulfoxonium methylideBetaine-like adduct2-Cyclohexyl-3-methyloxetane

It is important to note that the efficiency and regioselectivity of such ring expansion reactions can be highly dependent on the specific reagents and reaction conditions employed.

Rearrangements Leading to Carbonyl Compounds (e.g., Aldehydes)

Epoxides, including this compound, can undergo rearrangement to form carbonyl compounds like aldehydes and ketones. These rearrangements are typically catalyzed by Lewis acids or Brønsted acids. nih.gov The acid coordinates to the epoxide oxygen, making the carbon atoms more electrophilic and facilitating the cleavage of a carbon-oxygen bond to form a carbocation intermediate. canterbury.ac.nz Subsequent migration of a substituent (hydride or alkyl group) from an adjacent carbon leads to the formation of a carbonyl group.

In the case of this compound, the rearrangement could theoretically lead to two different aldehydes, depending on which C-O bond is cleaved and which group migrates. The regioselectivity of this rearrangement is influenced by the relative stability of the potential carbocation intermediates. acs.org Cleavage of the C-O bond at the carbon bearing the cyclohexyl group would lead to a more stable secondary carbocation, stabilized by the electron-donating cyclohexyl group. A subsequent hydride shift would then yield 2-cyclohexylpropanal.

Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly employed to catalyze such rearrangements. canterbury.ac.nz The choice of catalyst can significantly influence the outcome of the reaction. organic-chemistry.org

Catalyst TypeKey IntermediatePotential Product
Lewis Acid (e.g., BF₃·OEt₂)Secondary carbocation2-Cyclohexylpropanal
Brønsted Acid (e.g., H₂SO₄)Protonated epoxideMixture of aldehydes/ketones

The stereochemistry of the starting epoxide can also play a crucial role in determining the stereochemical outcome of the rearranged product. nih.gov

Polymerization and Oligomerization Mechanisms

Due to its strained ring, this compound is expected to undergo ring-opening polymerization to form polyethers. This polymerization can proceed via either cationic or anionic mechanisms, depending on the initiator used. researchgate.netyoutube.com

Cationic Polymerization: Cationic polymerization is typically initiated by strong acids or Lewis acids. researchgate.net The initiator protonates or coordinates to the epoxide oxygen, activating the ring towards nucleophilic attack by another monomer molecule. The propagation step involves the successive addition of monomer units to the growing polymer chain, which has a cationic active center (an oxonium ion). acs.org Chain transfer and termination reactions can also occur, which may limit the molecular weight of the resulting polymer. For a 2,3-disubstituted oxirane like this compound, the regioselectivity of the ring-opening during polymerization will influence the final polymer structure.

Anionic Polymerization: Anionic polymerization is initiated by strong nucleophiles, such as alkoxides or organometallic compounds. libretexts.org The initiator attacks one of the epoxide carbons, opening the ring and generating an alkoxide, which is the active center for propagation. nih.govdntb.gov.ua This "living" polymerization can, under certain conditions, proceed without termination or chain transfer, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The bulky cyclohexyl group might influence the rate of polymerization due to steric hindrance. nih.gov

Polymerization TypeInitiator ExamplePropagating Species
CationicBF₃·OEt₂Oxonium ion
AnionicPotassium tert-butoxideAlkoxide

Degradation Chemistry and Pyrolysis Pathways

The thermal degradation or pyrolysis of this compound is expected to involve the cleavage of the strained oxirane ring. researchgate.net At elevated temperatures, the C-C and C-O bonds of the epoxide can break, leading to the formation of various smaller molecules. The pyrolysis of epoxides often proceeds through radical mechanisms. researchgate.net

The initial step in the thermal degradation of many epoxy resins is the homolytic cleavage of the weakest bonds, which are typically the C-O bonds of the epoxy group. researchgate.netyoutube.com This would generate a diradical intermediate from this compound. This diradical can then undergo a variety of subsequent reactions, including:

Rearrangement: Isomerization to form carbonyl compounds, such as aldehydes or ketones. researchgate.net

Fragmentation: Cleavage of C-C bonds to produce smaller, volatile molecules like alkenes, carbon monoxide, and methane. researchgate.net

The specific products formed during the pyrolysis of this compound would depend on the temperature, pressure, and presence of other substances. Based on studies of similar alkyl-substituted oxiranes, the major products are likely to be carbonyl compounds resulting from rearrangement. researchgate.net

Degradation ConditionPotential IntermediatesLikely Products
Pyrolysis (High Temperature)BiradicalsCarbonyl compounds, alkenes, alkanes
Thermal OxidationPeroxy radicalsCarbonyls, alcohols, water, CO₂

It is known that the thermal degradation of epoxy resins can be a complex process involving multiple competing reaction pathways. osti.govmanchester.ac.uk

Applications of 2 Cyclohexyl 3 Methyloxirane in Advanced Organic Synthesis

Chiral Building Blocks for Complex Molecule Synthesis

Chiral epoxides are highly valued in organic synthesis as they serve as precursors to a wide array of enantiomerically pure molecules. mdpi.com The defined stereochemistry of 2-cyclohexyl-3-methyloxirane at its two stereocenters makes it an attractive starting material for the synthesis of complex targets where control of stereochemistry is crucial.

The vicinal amino alcohol motif is a common feature in many pharmaceuticals and biologically active compounds. gaylordchemical.commdpi.comnih.gov The regioselective ring-opening of chiral epoxides with nitrogen nucleophiles provides a direct route to these important structures. organic-chemistry.org In this context, this compound can serve as a key intermediate. For instance, reaction with an appropriate amine could yield a chiral β-amino alcohol, a structural motif present in various therapeutic agents, including certain antiviral and anti-inflammatory drugs. nih.govnih.govrsc.org The cyclohexyl group can be a key structural element for receptor binding or can influence the pharmacokinetic properties of the final molecule. Although direct use of this compound in the synthesis of a specific marketed drug is not documented, the utility of chiral epoxides in drug development is a well-established principle. mdpi.com For example, chiral epoxy-substituted chromone (B188151) analogs have been investigated for their anticancer activities. researchgate.net

Table 1: Potential Pharmaceutical Scaffolds from this compound

Nucleophile Resulting Scaffold Potential Therapeutic Area
Primary Amine (R-NH₂) 1-Amino-1-cyclohexyl-2-butanol derivative Antiviral, Anti-inflammatory
Azide (N₃⁻) followed by reduction 1-Amino-1-cyclohexyl-2-butanol derivative Antiviral, Enzyme inhibitors

The stereospecific transformations of chiral epoxides are instrumental in the total synthesis of natural products. mdpi.comnih.govelsevierpure.com this compound can be envisioned as a precursor for the synthesis of natural products or their analogues containing a cyclohexyl moiety. researchgate.net The epoxide can be opened with various carbon and heteroatom nucleophiles to introduce new functionalities and build up the carbon skeleton of the target molecule with high stereocontrol. For example, the ring-opening with an organocuprate could introduce an alkyl or aryl group, leading to a more complex chiral alcohol. This strategy is frequently employed in the synthesis of polyketide natural products and other complex bioactive molecules. mdpi.comnih.gov The synthesis of natural products containing cyclohexane (B81311) units often relies on versatile chiral building blocks to construct the carbocyclic ring with the desired stereochemistry. elsevierpure.com

Table 2: Potential Transformations of this compound in Natural Product Synthesis

Reagent Transformation Resulting Functional Group Relevance
Organocuprates (R₂CuLi) Regioselective C-C bond formation Secondary or tertiary alcohol Elaboration of carbon skeleton
Hydride reagents (e.g., LiAlH₄) Reductive ring-opening Secondary alcohol Introduction of a hydroxyl group

Synthetic Intermediates for Functional Group Introduction

The high reactivity of the epoxide ring allows for its conversion into a variety of functional groups. The ring-opening can be catalyzed by both acids and bases, and the regioselectivity of the attack is often predictable. rsc.org For an unsymmetrical epoxide like this compound, nucleophilic attack under basic or neutral conditions generally occurs at the less sterically hindered carbon, while under acidic conditions, the nucleophile may attack the more substituted carbon due to the development of a partial positive charge. This predictable reactivity makes it a valuable intermediate for introducing specific functionalities at defined positions. For instance, reaction with water under acidic or basic conditions yields a 1,2-diol, while reaction with an alcohol yields a β-hydroxy ether. These transformations are fundamental in multistep organic synthesis.

Role in Material Science Applications (e.g., Polymer Precursors)

Epoxy functionalized polymers are a significant class of materials with diverse applications in coatings, adhesives, and advanced composites. mdpi.comresearchgate.netrsc.orgacs.orgacs.org The ring-opening polymerization (ROP) of epoxides is a common method for the synthesis of polyethers. mdpi.comresearchgate.netsemanticscholar.org this compound, with its reactive oxirane ring, could potentially serve as a monomer for the synthesis of functional polymers. The presence of the bulky cyclohexyl group would be expected to influence the properties of the resulting polymer, such as its glass transition temperature, thermal stability, and mechanical properties. For example, the ring-opening copolymerization of cyclohexene (B86901) oxide with anhydrides is a known method to produce polyesters. rsc.org Similarly, epoxy-functionalized cycloolefin polymers can be synthesized through ring-opening metathesis polymerization. rsc.org

Table 3: Potential Polymer Properties Influenced by the this compound Monomer

Monomer Feature Potential Impact on Polymer Properties
Cyclohexyl group Increased glass transition temperature (Tg), enhanced thermal stability, improved mechanical strength
Chiral centers Potential for creating stereoregular polymers with unique chiroptical properties

Derivatization for Supramolecular Assembly and Advanced Materials

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. nih.govresearchgate.net Molecules capable of forming specific intermolecular interactions, such as hydrogen bonding or π-π stacking, are essential for the construction of supramolecular assemblies. While this compound itself is not designed for self-assembly, it can be derivatized to introduce functionalities that can participate in such interactions. For example, ring-opening with a molecule containing a hydrogen bond donor/acceptor or an aromatic group could lead to new molecules capable of self-assembly. The cyclohexyl group can also play a role in directing the packing of molecules in the solid state. The use of cyclohexyl-terminated self-assembled monolayers has been explored to mimic polymer surfaces. researchgate.net Furthermore, the synthesis of molecules that self-assemble into supramolecular polymers is an active area of research. researchgate.net Derivatization of this compound could provide access to novel building blocks for such advanced materials.

Biocatalytic Transformations Involving Oxirane Derivatives

Enzyme-Mediated Epoxidation of Precursor Alkenes

The primary route to synthesizing oxiranes, including 2-Cyclohexyl-3-methyloxirane, is through the epoxidation of their corresponding alkenes. In this case, the precursor would be 1-cyclohexylpropene. A variety of enzymes, particularly monooxygenases, are capable of catalyzing this transformation.

Monooxygenases in Alkene Epoxidation:

Cytochrome P450 monooxygenases (P450s) are a versatile class of enzymes that can catalyze the epoxidation of a wide range of alkenes. These enzymes utilize a heme cofactor and a reductase partner to activate molecular oxygen, transferring one oxygen atom to the alkene substrate. The substrate scope of P450s is broad, and they have been successfully used for the epoxidation of various terminal and internal alkenes. While direct studies on the epoxidation of 1-cyclohexylpropene by P450s are not extensively documented, the epoxidation of structurally similar alkenes, such as styrenes and other bulky alkenes, has been demonstrated. The stereoselectivity of these reactions is often high, leading to the formation of a single enantiomer of the epoxide.

Another important class of enzymes for epoxidation is the flavin-containing monooxygenases (FMOs). These enzymes utilize a flavin adenine dinucleotide (FAD) cofactor to activate molecular oxygen. FMOs have also been shown to be effective in the epoxidation of a variety of alkenes, often with complementary selectivity to P450s.

Research Findings:

Research in the field of enzyme-mediated epoxidation has largely focused on expanding the substrate scope and improving the catalytic efficiency of these enzymes. For instance, studies have shown that the epoxidation of terminal alkenes can be achieved with high enantioselectivity using engineered P450s. While specific data for 1-cyclohexylpropene is limited, the general principles of enzyme-catalyzed epoxidation suggest that it would be a viable substrate for many monooxygenases. The presence of the bulky cyclohexyl group may influence the binding of the substrate in the active site, potentially affecting both the activity and the stereoselectivity of the reaction.

Enzyme ClassCofactorTypical SubstratesKey Characteristics
Cytochrome P450 MonooxygenasesHemeAlkanes, Alkenes, AromaticsBroad substrate scope, high stereoselectivity, often requires a reductase partner.
Flavin-containing MonooxygenasesFADAlkenes, Sulfides, AminesUtilizes FAD for oxygen activation, often exhibits different selectivity compared to P450s.

Biocatalytic Ring-Opening Reactions

The strained three-membered ring of oxiranes makes them susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of functionalized products. Biocatalysts, particularly epoxide hydrolases and halohydrin dehalogenases, can catalyze these ring-opening reactions with high enantioselectivity.

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This reaction is often highly enantioselective, making it a valuable tool for the kinetic resolution of racemic epoxides. In a kinetic resolution, one enantiomer of the epoxide is preferentially hydrolyzed, leaving the unreacted epoxide in high enantiomeric excess.

Application to this compound:

Research Findings:

Studies on various microbial epoxide hydrolases have demonstrated their ability to resolve a wide range of epoxides with high enantioselectivity. For example, the epoxide hydrolase from Aspergillus niger has been extensively studied and engineered for the resolution of various terminal epoxides. The development of high-throughput screening methods has facilitated the discovery and engineering of epoxide hydrolases with improved activity and selectivity for challenging substrates.

EnzymeSource OrganismTypical SubstratesApplication
Epoxide HydrolaseAspergillus nigerTerminal EpoxidesKinetic resolution of racemic epoxides.
Epoxide HydrolaseBacillus megateriumVarious EpoxidesProduction of enantiopure diols and epoxides.

Beyond hydrolysis, the oxirane ring can be opened by a variety of other nucleophiles, such as azide, cyanide, and amines, to produce valuable chiral building blocks. Halohydrin dehalogenases (HHDHs) are a class of enzymes that have shown great promise in catalyzing the ring-opening of epoxides with a range of nucleophiles.

Research on a Structurally Similar Compound:

A study on the halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) demonstrated the successful nucleophilic ring-opening of 2-cyclohexyl-2-methyloxirane, a close structural analog of this compound. In this research, cyanide and azide were used as nucleophiles, and the reaction proceeded with excellent enantioselectivity, allowing for the kinetic resolution of the racemic epoxide. This work highlights the potential of HHDHs for the asymmetric synthesis of β-substituted tertiary alcohols containing a cyclohexyl moiety.

Whole-Cell Biocatalysis:

The use of whole microbial cells as catalysts for nucleophilic additions to epoxides offers several advantages. Whole-cell systems can eliminate the need for enzyme purification and can provide a stable environment for the enzyme. Furthermore, if the reaction requires cofactors, the cellular machinery can regenerate them. Whole cells of various microorganisms, including bacteria and yeasts, have been successfully employed for the enantioselective ring-opening of epoxides.

Directed Evolution and Enzyme Engineering for Novel Transformations

The natural repertoire of enzymes may not always be optimal for industrial applications. Directed evolution and other protein engineering techniques are powerful tools for tailoring enzymes with desired properties, such as enhanced activity, stability, and selectivity.

Improving Enzyme Performance:

Directed evolution mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis and/or recombination, followed by screening for improved variants. This approach has been successfully applied to a wide range of enzymes, including monooxygenases and epoxide hydrolases, to improve their performance in biocatalytic transformations.

For the epoxidation of a bulky alkene like 1-cyclohexylpropene, directed evolution could be used to engineer a monooxygenase with improved activity and stereoselectivity. Similarly, for the ring-opening of this compound, an epoxide hydrolase or halohydrin dehalogenase could be evolved to enhance its enantioselectivity and broaden its substrate scope.

Research Findings:

Numerous studies have demonstrated the power of directed evolution in creating bespoke biocatalysts. For example, the enantioselectivity of the Aspergillus niger epoxide hydrolase in the kinetic resolution of glycidyl phenyl ether was significantly improved through just one round of error-prone PCR. In another example, a cytochrome P450 monooxygenase was engineered to hydroxylate alkanes with high efficiency, demonstrating the potential to create enzymes for reactions that are not efficiently catalyzed by their wild-type counterparts. These examples underscore the potential of enzyme engineering to develop biocatalysts for the specific transformations involving this compound and its precursor.

Engineering StrategyDescriptionApplication Example
Directed EvolutionIterative rounds of random mutagenesis and screening.Improving the enantioselectivity of an epoxide hydrolase.
Rational DesignSite-directed mutagenesis based on structural and mechanistic information.Altering the substrate specificity of a monooxygenase.

Cascade Biotransformations for Multi-step Synthesis

Potential Cascade Involving this compound:

A hypothetical biocatalytic cascade involving this compound could start with the enzymatic epoxidation of 1-cyclohexylpropene. The resulting epoxide could then be the substrate for a second enzyme, such as an epoxide hydrolase or a halohydrin dehalogenase, which would catalyze its ring-opening. This would lead to the formation of a chiral diol or a functionalized alcohol in a single reaction vessel.

Whole-Cell Cascade Systems:

Research Findings:

The field of cascade biotransformations is rapidly advancing. Researchers are developing increasingly complex cascades involving a variety of enzyme classes. These cascades are being used to synthesize a wide range of products, from fine chemicals to pharmaceuticals. The modular nature of biocatalysis allows for the combination of different enzymes to create novel synthetic routes. The development of a cascade for the synthesis of functionalized cyclohexyl derivatives from 1-cyclohexylpropene via this compound is a plausible and potentially valuable future application of this technology.

Advanced Analytical Techniques for Structure Elucidation of 2 Cyclohexyl 3 Methyloxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Cyclohexyl-3-methyloxirane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure.

1D NMR (¹H, ¹³C) for Basic Structural Assignment

The ¹H NMR spectrum of this compound provides initial information about the number and types of protons present. The protons on the oxirane ring are expected to appear in the range of δ 2.5-3.5 ppm, shifted downfield due to the electronegativity of the oxygen atom. The proton attached to the carbon bearing the cyclohexyl group (C2-H) would likely be a doublet of doublets, coupling to the adjacent proton on the oxirane ring (C3-H) and the methine proton of the cyclohexyl group. The proton on the carbon with the methyl group (C3-H) would appear as a multiplet, coupling to the C2-H and the methyl protons. The methyl group protons would resonate as a doublet around δ 1.2-1.5 ppm. The protons of the cyclohexyl ring would produce a complex series of multiplets in the upfield region of the spectrum, typically between δ 1.0-2.0 ppm.

The ¹³C NMR spectrum reveals the number of unique carbon environments. This compound has nine carbon atoms, and depending on the symmetry, up to nine distinct signals could be expected. The carbons of the oxirane ring would appear in the range of δ 50-65 ppm. The carbons of the cyclohexyl ring would resonate in the aliphatic region (δ 25-45 ppm), and the methyl carbon would be found at a higher field (δ 15-20 ppm).

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity
Oxirane Ring H (C2-H)2.5 - 3.5dd
Oxirane Ring H (C3-H)2.5 - 3.5m
Methyl (CH₃)1.2 - 1.5d
Cyclohexyl (CH)1.0 - 2.0m
Cyclohexyl (CH₂)1.0 - 2.0m
Carbon (¹³C) Expected Chemical Shift (δ, ppm)
Oxirane Ring (C2, C3)50 - 65
Cyclohexyl (CH)25 - 45
Cyclohexyl (CH₂)25 - 45
Methyl (CH₃)15 - 20

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure and defining its stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the oxirane ring (C2-H and C3-H), between the C3-H and the methyl protons, and between the C2-H and the methine proton of the cyclohexyl group. It would also map out the connectivity within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at δ 2.5-3.5 ppm would correlate with the carbon signal at δ 50-65 ppm, confirming their identity as part of the oxirane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different fragments of the molecule. For example, HMBC would show a correlation between the methyl protons and the C3 carbon of the oxirane ring, as well as the C2 carbon. It would also show correlations between the cyclohexyl protons and the C2 carbon of the oxirane ring, confirming the attachment of the cyclohexyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, but not necessarily bonded. For this compound, the relative stereochemistry (cis or trans) of the cyclohexyl and methyl groups can be determined. For the trans isomer, a NOE would be observed between the C2-H and the methyl protons, while for the cis isomer, a NOE would be expected between the C2-H and the C3-H.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound would be the characteristic C-O-C stretching vibrations of the epoxide ring, which typically appear in the region of 1250 cm⁻¹ (asymmetric stretch) and 800-950 cm⁻¹ (symmetric stretch or "ring breathing" mode). The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl and methyl groups just below 3000 cm⁻¹, and C-H bending vibrations around 1450 cm⁻¹.

Vibrational Mode Expected Frequency (cm⁻¹)
C-H Stretch (sp³)2850 - 3000
C-H Bend1375 - 1465
C-O-C Asymmetric Stretch (Epoxide)~1250
C-O-C Symmetric Stretch (Epoxide)800 - 950

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₆O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 140. Common fragmentation patterns for epoxides involve cleavage of the C-C bond of the ring or cleavage of the bonds adjacent to the ring. For this compound, fragmentation could lead to the loss of the cyclohexyl group (m/z 57) or the methyl group (m/z 125). Cleavage of the oxirane ring could also lead to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. For this compound, an exact mass of 140.1201 would be expected for the molecular formula C₉H₁₆O, confirming the identity of the compound.

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR techniques like NOESY can determine the relative stereochemistry, X-ray crystallography provides the absolute stereochemistry of a chiral molecule, provided a suitable single crystal can be obtained. By diffracting X-rays through the crystal lattice, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms in the molecule. This would definitively establish the (R,R), (S,S), (R,S), or (S,R) configuration of the stereocenters at C2 and C3 of the oxirane ring.

Future Research Directions for 2 Cyclohexyl 3 Methyloxirane Chemistry

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards environmentally benign processes necessitates the development of greener synthetic pathways for key intermediates like 2-cyclohexyl-3-methyloxirane. Future research will likely focus on moving away from traditional epoxidation methods that often rely on stoichiometric peracids, which generate significant carboxylic acid waste.

Key areas for investigation include:

Catalytic Oxidation with Green Oxidants: A primary goal is the use of clean oxidants such as hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂), where water is the only byproduct. csic.esnih.gov Research into heterogeneous catalysts, which can be easily recovered and reused, is a promising avenue. For instance, developing robust, selective catalysts for the epoxidation of the precursor alkene (1-cyclohexylpropene) using H₂O₂ would represent a significant step forward. nih.gov Photocatalysis in Pickering emulsions using H₂O₂ has also emerged as a potential energy-efficient pathway for alkane oxidation and epoxidation at ambient conditions. nih.gov

Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a core principle of green chemistry. Future work could explore solvent-free epoxidation conditions, potentially using the liquid alkene substrate itself as the reaction medium. nih.govresearchgate.net The use of alternative, non-toxic solvents like water or ionic liquids also warrants further investigation.

Chemoenzymatic Epoxidation: Combining chemical and enzymatic steps offers a powerful green alternative. Lipase-catalyzed systems can generate a peroxy acid in situ from a carboxylic acid and H₂O₂, which then epoxidizes the alkene. nih.govresearchgate.net This method operates under mild conditions and can achieve high yields. nih.gov Future research could optimize this system for this compound by screening different lipases and reaction conditions.

Table 1: Comparison of Green Epoxidation Strategies

StrategyOxidantCatalyst TypeKey AdvantagesResearch Focus for this compound
Catalytic OxidationH₂O₂, O₂Heterogeneous (e.g., metal oxides), Homogeneous (e.g., cobalt porphyrin)High atom economy, minimal waste, catalyst reusability. nih.govDevelopment of selective catalysts for 1-cyclohexylpropene; optimization for high conversion and stereoselectivity.
PhotocatalysisH₂O₂Semiconductor-based (e.g., ZnO/Fe₂O₃)Uses light energy, ambient conditions, potential for direct alkane epoxidation. nih.govExploring direct, one-pot synthesis from cyclohexylpropane or selective epoxidation of 1-cyclohexylpropene.
Chemoenzymatic SynthesisH₂O₂LipasesMild reaction conditions, high yields, biodegradable catalysts. nih.govresearchgate.netScreening lipases for efficiency with 1-cyclohexylpropene; process optimization and enzyme immobilization.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The high reactivity of the epoxide ring, driven by its inherent strain, makes this compound a versatile building block. mdpi.commdpi.com While ring-opening with common nucleophiles is expected, future research should aim to uncover novel and more complex transformations that exploit its unique structure.

Stereoselective Multicomponent Reactions: Designing one-pot reactions where this compound reacts with two or more other components to rapidly build molecular complexity is a significant goal. mdpi.com Such reactions could provide stereocontrolled access to highly functionalized acyclic compounds or new heterocyclic systems.

Formal Cycloaddition Reactions: Epoxides can participate in formal cycloaddition reactions, which are powerful methods for ring construction. An unprecedented formal [3+2] cycloaddition between epoxides and alkenes under Lewis acid catalysis has been shown to produce substituted tetrahydrofurans. nih.gov Investigating the potential of this compound in similar [3+2] or other cycloadditions (e.g., with CO₂) could lead to the synthesis of valuable oxygenated heterocycles. nih.govrsc.org

Catalytic Coupling with Carbon Dioxide: The reaction of epoxides with carbon dioxide is a key example of carbon capture and utilization (CCU), producing either cyclic carbonates or polycarbonates. rsc.orgrsc.org Developing efficient organocatalysts or heterogeneous catalyst systems for the coupling of this compound with CO₂ would provide a green route to new functionalized carbonates and polymers. rsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. chemai.io For a molecule like this compound, these computational tools can accelerate the discovery and optimization of its chemistry, reducing the need for extensive trial-and-error experimentation. nih.gov

Reaction Outcome Prediction: ML models, particularly those based on graph neural networks or transformer architectures, can be trained on large reaction databases to predict the outcome of chemical reactions with high accuracy. cam.ac.ukchemcopilot.com For this compound, this could mean predicting the major product, yield, and even stereoselectivity of a novel transformation. cam.ac.uknih.gov These models can help chemists prioritize promising reaction pathways before entering the lab. chemcopilot.com

Optimization of Synthesis and Catalysis: Bayesian optimization is a powerful ML technique for efficiently exploring a large parameter space to find optimal reaction conditions. mdpi.comnih.gov This approach can be used to optimize the asymmetric synthesis of this compound by simultaneously varying parameters like catalyst structure, solvent, temperature, and pressure, leading to higher yields and enantioselectivity with significantly fewer experiments. mdpi.com

Predicting Stereoselectivity: Given the chiral nature of this compound, controlling stereochemistry is paramount. ML models can be specifically designed to predict the enantioselectivity or diastereoselectivity of reactions by learning from datasets of asymmetric transformations. nih.govnih.gov This would be invaluable for developing highly stereoselective synthetic routes and ring-opening reactions.

Table 2: Applications of AI/ML in this compound Chemistry

AI/ML ApplicationTechniquePotential Impact
Reaction PredictionTransformer Models, Graph Neural NetworksAccurately predict products and side-products of novel reactions, saving time and resources. cam.ac.ukmiragenews.com
Condition OptimizationBayesian OptimizationRapidly identify optimal conditions for synthesis or transformation, improving yield and selectivity. mdpi.comnih.gov
Stereoselectivity PredictionRandom Forest, Neural NetworksPredict the stereochemical outcome of asymmetric reactions, guiding the design of chiral catalysts and processes. nih.gov
Catalyst DiscoveryDescriptor-based ScreeningAccelerate the discovery of new, more efficient catalysts for synthesis or polymerization.

Expanding the Scope of Biocatalytic Applications

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can provide exquisite control over chemo-, regio-, and stereoselectivity.

Enzymatic Kinetic Resolution: For the production of enantiomerically pure this compound, the kinetic resolution of a racemic mixture using enzymes is a highly attractive strategy. Epoxide hydrolases (EHs) are particularly suited for this, as they can selectively hydrolyze one enantiomer of the epoxide, leaving the other, desired enantiomer in high purity. researchgate.net Future work should focus on discovering or engineering novel EHs with high activity and selectivity towards this specific substrate.

Biocatalytic Epoxidation: As an alternative to resolution, the direct asymmetric epoxidation of 1-cyclohexylpropene using enzymes is a major goal. Unspecific peroxygenases (UPOs) are promising biocatalysts that use H₂O₂ to perform oxyfunctionalization reactions, including epoxidation. csic.esmdpi.com Research into engineering UPOs or other monooxygenases could lead to a direct, highly enantioselective biocatalytic route to a single enantiomer of this compound. mdpi.com

Lipase-Mediated Transformations: Lipases are versatile and robust enzymes used in organic synthesis. rsc.org Beyond their role in chemoenzymatic epoxidation, they can be used for the stereoselective hydrolysis of esters derived from the ring-opening of this compound, providing access to other chiral building blocks. harvard.edunih.govnih.gov

Discovery of New Applications in Emerging Fields of Chemistry and Materials Science

The unique combination of a bulky cyclohexyl group and a reactive, chiral epoxide moiety makes this compound a promising monomer for creating advanced materials with tailored properties.

Functional Polymers via Ring-Opening Polymerization: Epoxides are excellent monomers for ring-opening polymerization to create polyethers. wikipedia.org The polymerization of this compound could yield novel polyethers with high thermal stability, specific mechanical properties, and controlled tacticity derived from the monomer's stereochemistry.

Advanced Polyesters and Polycarbonates: The ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides or CO₂ produces polyesters and polycarbonates, respectively. nih.govresearchgate.net Using this compound as the epoxide monomer could lead to new classes of biodegradable and potentially biocompatible polymers. nih.govrsc.org The bulky cyclohexyl group could impart properties like increased glass transition temperature and hydrophobicity, making them suitable for specialized applications. rsc.org

Platform for Functional Materials and Surfaces: Polymers containing epoxide groups are valuable platforms for post-polymerization modification (PPM). tdl.org A polymer made from this compound could be further functionalized by reacting the pendant epoxide groups with various nucleophiles to attach different chemical moieties. This approach could be used to create materials for coatings, adhesives, or functional surfaces for immobilizing biomolecules. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Cyclohexyl-3-methyloxirane in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators or EN 166-compliant safety goggles to prevent inhalation or ocular exposure. Nitrile gloves should be inspected for integrity before use and disposed of according to hazardous waste protocols .
  • Ventilation : Conduct reactions in fume hoods to minimize vapor accumulation. Ensure local exhaust ventilation systems are calibrated to handle volatile organic compounds .
  • Spill Management : Collect spills using non-reactive absorbents (e.g., silica gel) and avoid water jets, which may aerosolize the compound. Contaminated areas should be deactivated with ethanol or isopropanol .

Q. How can the purity of this compound be verified after synthesis?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use a polar capillary column (e.g., DB-WAX) with a temperature gradient from 50°C to 250°C at 10°C/min. Compare retention times to certified reference standards .
  • Infrared (IR) Spectroscopy : Analyze characteristic epoxide C-O stretching vibrations (~1250 cm⁻¹) and cyclohexyl C-H deformations (~1450 cm⁻¹). Match spectra to databases like NIST Chemistry WebBook .

Q. What synthetic routes are most effective for preparing this compound?

  • Methodological Answer :

  • Epoxidation of Alkenes : React 3-methylcyclohexene with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
  • Cyclization of Halohydrins : Treat 2-cyclohexyl-3-methyl-halohydrin with a base (e.g., NaOH) under anhydrous conditions. Isolate the product via fractional distillation .

Advanced Research Questions

Q. How can competing reaction mechanisms during acid-catalyzed dehydration of this compound derivatives be resolved?

  • Methodological Answer :

  • Mechanistic Probes : Use deuterium labeling at the β-hydrogen positions to track hydride shifts via mass spectrometry. Compare product distributions (e.g., methylcyclohexene vs. methylenecyclohexane) under varying acid strengths .
  • Kinetic Isotope Effects (KIE) : Perform reactions with isotopically substituted substrates to distinguish between E1 and E2 pathways. A significant KIE (>2) supports concerted E2 elimination .

Q. What computational methods are suitable for predicting the regioselectivity of epoxide ring-opening reactions in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attacks at both epoxide carbons using B3LYP/6-31G(d). Solvent effects (e.g., water, THF) can be modeled with the SMD continuum approach .
  • Molecular Dynamics (MD) Simulations : Simulate nucleophile approach trajectories in explicit solvent to identify steric hindrance from the cyclohexyl group .

Q. How should researchers address contradictions in reported thermodynamic data (e.g., ΔrH°) for this compound reactions?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate enthalpy values using calorimetry (e.g., differential scanning calorimetry) and gas-phase FTIR spectroscopy. Discrepancies >5% may indicate unaccounted side reactions .
  • Error Source Analysis : Check for inconsistencies in reaction conditions (e.g., solvent polarity, temperature control) across studies. For example, ΔrH° for hydrogenation reactions varies significantly with catalyst loading .

Key Notes

  • Safety : Prioritize PPE and spill containment due to the compound’s volatility and potential respiratory irritation .
  • Analytical Rigor : Combine GC, IR, and computational modeling to resolve structural ambiguities .
  • Mechanistic Complexity : Account for steric effects from the cyclohexyl group in reaction pathway predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.